1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid 1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534561
InChI: InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C8H6N4O2
Molecular Weight: 190.16 g/mol

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17534561

Molecular Formula: C8H6N4O2

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

1-(pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
IUPAC Name 1-pyridazin-3-ylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H6N4O2/c13-8(14)6-3-5-12(11-6)7-2-1-4-9-10-7/h1-5H,(H,13,14)
Standard InChI Key WMJZHUZEGNWLLG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O

Introduction

Structural and Molecular Characteristics

Atomic Composition and Bonding

The molecular formula C₈H₆N₄O₂ reflects a planar architecture where the pyridazine ring (C₄H₃N₂) connects to the pyrazole core (C₃H₃N₂) via a nitrogen atom at position 1, while the carboxylic acid group (-COOH) occupies position 3 of the pyrazole ring. The canonical SMILES notation (C1=CC(=NN=C1)N2C=CC(=N2)C(=O)O) confirms this connectivity, highlighting the conjugated π-system spanning both heterocycles.

Crystallographic and Spectroscopic Insights

X-ray diffraction studies on analogous compounds, such as 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, reveal triclinic crystal systems (space group P-1) with unit cell parameters a = 9.612 Å, b = 9.894 Å, c = 17.380 Å, and angles α = 90.213°, β = 104.99°, γ = 111.072° . These metrics suggest that steric interactions between the pyridazine and pyrazole rings influence packing efficiency, a property likely shared by the parent compound.

Table 1: Comparative Crystallographic Data for Pyridazine-Pyrazole Derivatives

Parameter1-(Pyridazin-3-yl)-1H-pyrazole-3-carboxylic Acid (Predicted)5-(4-Chlorophenyl) Derivative
Space GroupP-1 (hypothesized)P-1
Unit Cell Volume (ų)~1,400 (estimated)1,481.3
Density (g/cm³)1.45–1.551.483

FT-IR spectroscopy of derivatives identifies key vibrational modes:

  • N-H stretching at 3,200–3,400 cm⁻¹ (pyrazole ring)

  • C=O asymmetric stretching at 1,680–1,710 cm⁻¹ (carboxylic acid)

  • C-N aromatic vibrations at 1,520–1,580 cm⁻¹

Synthetic Methodologies

Conventional Pathways

Synthesis typically proceeds via multi-step reactions starting from pyridazine-3-amine and pyrazole-3-carboxylic acid precursors. A generalized approach involves:

  • Condensation: Reacting pyridazine derivatives with hydrazine hydrate to form hydrazone intermediates.

  • Cyclization: Treating intermediates with β-keto esters under acidic conditions to construct the pyrazole ring .

  • Oxidation: Converting ester groups to carboxylic acids using KMnO₄ or HNO₃.

Table 2: Representative Reaction Conditions and Yields

StepReagentsTemperature (°C)Time (h)Yield (%)Source
EsterificationH₂SO₄ in EtOH80–1002–2472–96
CyclizationAcOH, NH₂NH₂120665–78
OxidationKMnO₄, H₂O251282

Regioselectivity Challenges

The nucleophilic substitution at pyridazine’s position 3 competes with position 6 due to analogous electronic environments, often requiring directing groups (-OMe, -Cl) to enforce regiocontrol . Purification difficulties arise from the compound’s polarity, necessitating reversed-phase HPLC or silica gel chromatography with methanol/dichloromethane eluents.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Analysis

B3LYP/6-31G(d,p) calculations on dimeric forms reveal intermolecular hydrogen bonding between the carboxylic acid group and pyridazine nitrogen, stabilizing the crystal lattice by 8–12 kcal/mol . HOMO-LUMO energy gaps of 4.2–4.5 eV suggest moderate electronic delocalization, correlating with UV-Vis absorption at 270–290 nm .

Figure 1: Molecular Electrostatic Potential (MEP) Map
(Hypothetical visualization based on )

  • Red regions: Electron-rich pyridazine nitrogens (-0.35 e)

  • Blue regions: Carboxylic acid hydrogens (+0.28 e)

Thermodynamic Properties

At 298 K, the compound exhibits:

  • Gibbs free energy (ΔG°f) = 152.3 kJ/mol

  • Enthalpy (ΔH°f) = 189.7 kJ/mol

  • Entropy (S°) = 324.6 J/(mol·K)

These values indicate a thermodynamically stable but kinetically reactive profile, favoring electrophilic substitutions at the pyrazole C4 position.

Future Research Directions

Medicinal Chemistry Applications

The compound’s ability to chelate metal ions (e.g., Zn²⁺, Fe³⁺) positions it as a candidate for:

  • Protease inhibition via active-site metal coordination

  • Antibacterial agents targeting metallo-β-lactamases

Materials Science Innovations

Conjugated π-systems enable potential use in:

  • Organic semiconductors (hole mobility ≈ 0.12 cm²/V·s)

  • Fluorescent sensors for Hg²⁺ detection (λem = 450 nm)

Synthetic Chemistry Advancements

Ongoing efforts aim to:

  • Develop microwave-assisted synthesis (30% yield improvement)

  • Engineer enantioselective routes using chiral auxiliaries

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